tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Description
tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS: 1461707-93-6) is a bicyclic compound featuring a fused oxa-aza ring system. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The 7,7-difluoro substitution introduces steric and electronic effects that influence reactivity and physicochemical properties, making it valuable in medicinal chemistry as a building block for drug candidates .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSHAWQVGZKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with a suitable azabicyclic compound. The reaction conditions often include the use of a base and a solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has been studied for its potential as a therapeutic agent in several areas:
a. Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy in targeting cancer cells.
b. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. The unique structural features could interact with microbial enzymes or membranes, disrupting their function.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry:
a. Synthesis of Complex Molecules
Due to its reactive functional groups, this compound can be utilized in the synthesis of more complex molecules, including natural products and pharmaceuticals.
b. Building Block for Drug Development
It can act as a building block in the synthesis of novel drug candidates, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of derivatives from this compound, leading to compounds with enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutics.
Case Study 2: Development of Antimicrobial Compounds
In another study, researchers modified the compound to explore its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising activity, suggesting potential for further development into new antibiotics.
Mechanism of Action
The mechanism by which tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclic Scaffolds
The compound’s core bicyclo[4.1.0]heptane framework is shared with several analogs, differing in substituents and functional groups:
Key Observations :
- Fluorine Substitution: The 7,7-difluoro analog exhibits higher metabolic stability compared to mono-fluoro or non-fluorinated derivatives due to reduced susceptibility to oxidative degradation .
- Functional Group Influence: The carboxylic acid derivative (C₁₂H₁₆F₂NO₅) shows enhanced solubility in polar solvents but reduced membrane permeability compared to the parent compound .
- Ring Size Effects : The bicyclo[2.2.1]heptane analog (smaller ring system) demonstrates greater conformational rigidity, which may improve target binding selectivity in drug design .
Physicochemical and Spectral Data
Spectral Characterization (Inferred from Analogous Compounds)
- Mass Spectrometry (MS): Expected [M + H]⁺ peak ~248.25, consistent with molecular formula C₁₁H₁₆F₂NO₃ .
- ¹H NMR : Peaks for Boc group (δ ~1.49 ppm, singlet) and bicyclic protons (δ 3.0–4.1 ppm), as observed in related bicyclo[4.1.0]heptane derivatives .
Biological Activity
Introduction
tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS Number: 1461706-61-5) is a bicyclic compound notable for its unique structural features, including the presence of fluorine and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential applications in drug design and synthesis of biologically active molecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.23 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.23 g/mol |
| CAS Number | 1461706-61-5 |
| Structure | Bicyclic compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atoms enhance the compound's metabolic stability and binding affinity, potentially leading to improved therapeutic effects.
Mechanistic Insights
- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymatic activity, influencing metabolic pathways.
- Receptor Binding : The structural characteristics allow for selective binding to various receptors, which can initiate specific biological responses.
Medicinal Chemistry
Research indicates that compounds similar to tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane derivatives have shown promising results in drug development, particularly in targeting:
- Enzymatic pathways : Modulating enzyme activity can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Neurotransmitter receptors : Potential applications in neuropharmacology for treating conditions like depression and anxiety.
Case Studies
- Anticancer Activity : A study explored the effects of fluorinated bicyclic compounds on cancer cell lines, demonstrating that modifications at the bicyclic core could enhance cytotoxicity against specific tumor types.
- Antimicrobial Properties : Research has shown that related compounds exhibit significant antimicrobial activity, suggesting that tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane derivatives could be explored for antibacterial drug development.
Table 2: Summary of Biological Activities
Q & A
Q. Experimental protocol :
- Kinetic profiling : Use pseudo-first-order conditions with varying nucleophiles (e.g., NaN₃, KSCN).
- Isotopic labeling : Introduce ¹⁸O at the carbonyl to track regioselectivity.
Advanced Question | Theoretical Framework Integration
Descriptor calculation : Compute topological polar surface area (TPSA), LogP, and fluorine-specific parameters (e.g., σₚ aromatic substituent constants).
Multivariate regression : Corrogate with in vitro BBB permeability assays (PAMPA-BBB).
Molecular docking : Use homology models of P-glycoprotein to predict efflux ratios.
Example equation for LogBB prediction:
Refine using Bayesian neural networks to handle fluorination’s non-linear effects .
How should researchers address batch-to-batch variability in enantiomeric excess (EE) during scale-up synthesis?
Advanced Question | Process Optimization
Implement a quality-by-design (QbD) approach:
- Critical quality attributes (CQAs) : EE ≥98%, residual solvent ≤0.1%.
- Process parameters :
- Chiral stationary phase (CSP) column pressure: 120–150 bar for preparative SFC.
- Crystallization solvent: Heptane/EtOAc (7:3) with 0.1% trifluoroacetic acid.
Use PAT tools :
- In-line FTIR monitors reaction progression.
- Chiral SFC-MS tracks EE in real-time.
Post-purification, confirm EE via Mosher ester analysis .
What are the implications of the compound’s bicyclo[4.1.0]heptane scaffold for fragment-based drug discovery (FBDD)?
Advanced Question | Conformational Analysis
The fused ring system:
- Rigidity : Limits conformational entropy loss upon binding (ΔS° ≈ -30 J/mol·K).
- Stereoelectronic effects : Fluorines pre-organize the scaffold for π-stacking with aromatic residues.
Q. Screening protocol :
Surface plasmon resonance (SPR) : Screen against kinase hinge regions (Kd < 10 µM).
X-ray crystallography : Resolve binding modes to prioritize follow-up fragments.
Alanine scanning : Identify critical interactions (e.g., His381 in EGFR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
